molecular formula C20H21ClN6O B10989307 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

Cat. No.: B10989307
M. Wt: 396.9 g/mol
InChI Key: ATEUPFNLMBCFFY-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole, triazolopyridazine, and propanamide moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole derivative through a Fischer indole synthesis, followed by chlorination to introduce the chloro group at the 5-position. The triazolopyridazine moiety can be synthesized via a cyclization reaction involving appropriate precursors. The final step involves coupling the indole and triazolopyridazine derivatives with a propanamide linker under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters, as well as purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield oxindole derivatives, while nucleophilic substitution of the chloro group can produce a variety of substituted indole derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The indole and triazolopyridazine moieties can bind to specific sites on these targets, modulating their activity. This binding can lead to the activation or inhibition of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is unique due to the presence of the chloro group, which can influence its reactivity and binding affinity. This compound’s specific combination of functional groups allows for unique interactions with biological targets, distinguishing it from other similar compounds.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H23ClN6OC_{21}H_{23}ClN_6O and a molecular weight of approximately 410.9 g/mol. The presence of indole and triazole moieties in its structure suggests a potential for diverse biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its anticancer properties, as well as anti-inflammatory and antimicrobial effects.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing indole and triazole structures have shown promising results in inhibiting the proliferation of human cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
7fA549193.93
7aHCT116208.58
7bHT-29238.14
Control371.36

In a study examining various derivatives, compound 7f displayed the lowest IC50 value, indicating potent anticancer activity compared to standard treatments like 5-fluorouracil .

Anti-inflammatory Activity

Compounds with triazole rings have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokine production and modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

The presence of the indole moiety has been linked to antimicrobial effects against a range of pathogens. Compounds similar to this compound have shown activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death pathways.
  • Modulation of Immune Responses : Altering cytokine production to reduce inflammation.
  • Antimicrobial Action : Disrupting bacterial cell wall synthesis or function.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • A study on indole derivatives demonstrated significant anticancer activity in vitro against lung cancer cell lines, establishing a foundation for further development into therapeutic agents .
  • Another investigation into triazole-containing compounds revealed their potential as broad-spectrum antimicrobials, suggesting that modifications to the indole structure could enhance activity against resistant strains .

Properties

Molecular Formula

C20H21ClN6O

Molecular Weight

396.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

InChI

InChI=1S/C20H21ClN6O/c1-12-16(13(2)26-27-11-24-25-20(12)27)4-6-19(28)22-8-7-14-10-23-18-5-3-15(21)9-17(14)18/h3,5,9-11,23H,4,6-8H2,1-2H3,(H,22,28)

InChI Key

ATEUPFNLMBCFFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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